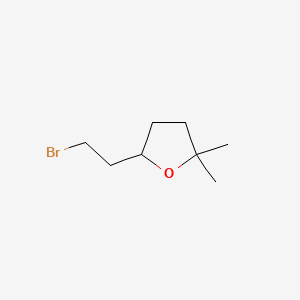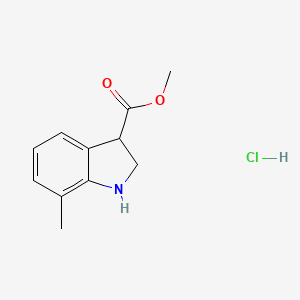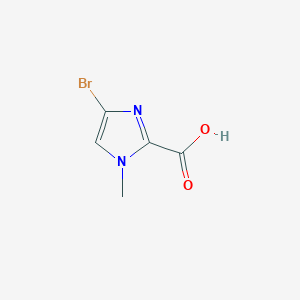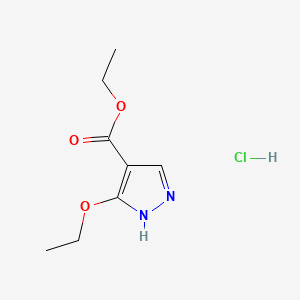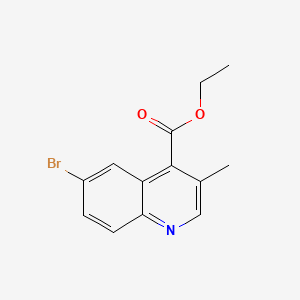![molecular formula C11H12ClNO3S B13458859 Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13458859.png)
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a dimethylcarbamoyl sulfanyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzoic acid, which is esterified to form methyl 3-chlorobenzoate.
Formation of Dimethylcarbamoyl Chloride: Dimethylcarbamoyl chloride is prepared by reacting dimethylamine with phosgene or its derivatives.
Thioester Formation: The dimethylcarbamoyl chloride is then reacted with a thiol compound to form the dimethylcarbamoyl sulfanyl group.
Final Coupling: The dimethylcarbamoyl sulfanyl group is coupled with methyl 3-chlorobenzoate under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can yield thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products
Substitution: Various substituted benzoates.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Hydrolysis: 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The dimethylcarbamoyl sulfanyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and ester groups may also contribute to its overall biological activity by affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-chlorobenzoate: Lacks the dimethylcarbamoyl sulfanyl group, making it less versatile in chemical reactions.
Methyl 4-[(dimethylcarbamoyl)sulfanyl]benzoate: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Dimethylcarbamoyl chloride: Used as a reagent in the synthesis of various carbamates but lacks the ester and chloro groups.
Uniqueness
Methyl 3-chloro-4-[(dimethylcarbamoyl)sulfanyl]benzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C11H12ClNO3S |
|---|---|
Peso molecular |
273.74 g/mol |
Nombre IUPAC |
methyl 3-chloro-4-(dimethylcarbamoylsulfanyl)benzoate |
InChI |
InChI=1S/C11H12ClNO3S/c1-13(2)11(15)17-9-5-4-7(6-8(9)12)10(14)16-3/h4-6H,1-3H3 |
Clave InChI |
IVHWRNVEGVNHQN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)SC1=C(C=C(C=C1)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)

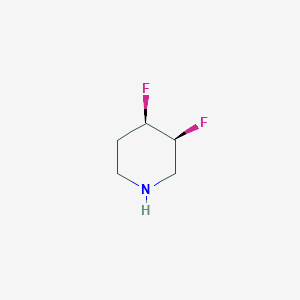
![5-Bromo-2,3-dihydrospiro[indene-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13458799.png)

![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)
